molecular formula C11H15NO2 B250599 N-(2-hydroxypropyl)-4-methylbenzamide

N-(2-hydroxypropyl)-4-methylbenzamide

Katalognummer B250599
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: NHVKSUKFAMAWSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxypropyl)-4-methylbenzamide, also known as HMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. HMB is a derivative of the amino acid leucine and is known to have several biochemical and physiological effects on the body.

Wirkmechanismus

The mechanism of action of N-(2-hydroxypropyl)-4-methylbenzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. N-(2-hydroxypropyl)-4-methylbenzamide has also been shown to inhibit the activity of enzymes that break down muscle proteins, such as the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-4-methylbenzamide has several biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and enhance muscle recovery after exercise. N-(2-hydroxypropyl)-4-methylbenzamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its muscle-building effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-hydroxypropyl)-4-methylbenzamide has several advantages for lab experiments, such as its ability to enhance muscle protein synthesis and reduce muscle protein breakdown. However, there are also some limitations to using N-(2-hydroxypropyl)-4-methylbenzamide in lab experiments. For example, the optimal dosage and duration of N-(2-hydroxypropyl)-4-methylbenzamide supplementation are not well-established, and there is a lack of standardized methods for measuring muscle protein synthesis and breakdown.

Zukünftige Richtungen

There are several future directions for research on N-(2-hydroxypropyl)-4-methylbenzamide. One area of interest is in the potential use of N-(2-hydroxypropyl)-4-methylbenzamide in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia. Another area of research is in the optimization of N-(2-hydroxypropyl)-4-methylbenzamide supplementation protocols, such as determining the optimal dosage and duration of supplementation. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxypropyl)-4-methylbenzamide and its potential interactions with other supplements and medications.
Conclusion:
In conclusion, N-(2-hydroxypropyl)-4-methylbenzamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. N-(2-hydroxypropyl)-4-methylbenzamide has been found to have anabolic effects on muscle tissue and may have potential therapeutic applications in the treatment of muscle wasting diseases. While there are some limitations to using N-(2-hydroxypropyl)-4-methylbenzamide in lab experiments, there are also several future directions for research that could help to optimize its use and better understand its mechanism of action.

Synthesemethoden

N-(2-hydroxypropyl)-4-methylbenzamide can be synthesized through a simple chemical reaction between 4-methylbenzoic acid and 2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is then purified through various methods, such as recrystallization, to obtain pure N-(2-hydroxypropyl)-4-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxypropyl)-4-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant research areas is in the field of muscle biology, where N-(2-hydroxypropyl)-4-methylbenzamide has been shown to have anabolic effects. N-(2-hydroxypropyl)-4-methylbenzamide has been found to enhance muscle protein synthesis and reduce muscle protein breakdown, leading to increased muscle mass and strength. N-(2-hydroxypropyl)-4-methylbenzamide has also been studied for its potential use in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

N-(2-hydroxypropyl)-4-methylbenzamide

InChI

InChI=1S/C11H15NO2/c1-8-3-5-10(6-4-8)11(14)12-7-9(2)13/h3-6,9,13H,7H2,1-2H3,(H,12,14)

InChI-Schlüssel

NHVKSUKFAMAWSE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC(C)O

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.